N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Overview
Description
“N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” is a compound that undergoes a process called myristoylation . Myristoylation is a cotranslational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The attachment of a myristoyl group increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .
Synthesis Analysis
The synthesis of “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” involves the enzyme N-myristoyltransferase (NMT) . NMT catalyzes an irreversible acylation process in which a 14-carbon saturated fatty acid, myristic acid, is covalently attached at the N-terminal glycine residue after the removal of initiator methionine by methionine aminopeptidase .Chemical Reactions Analysis
The chemical reaction involved in the myristoylation process is catalyzed by the enzyme N-myristoyltransferase (NMT) . NMT catalyzes an irreversible acylation process in which a 14-carbon saturated fatty acid, myristic acid, is covalently attached at the N-terminal glycine residue .Scientific Research Applications
Lysine and Arginine in Cancer Therapy
Lysine and arginine are essential amino acids involved in various biochemical pathways and have been explored for their potential in cancer therapy. The deprivation of certain amino acids can be a strategy for treating amino acid-dependent cancers, exploiting the compromised metabolism of malignant cells. Studies have focused on developing and evaluating amino acid-degrading enzymes, such as L-asparaginase and L-arginine deiminase, showing promising results in preclinical and clinical trials for various cancers (Pokrovsky et al., 2019).
Arginine in Cardiovascular Health
Arginine, a precursor of nitric oxide (NO), plays a significant role in cardiovascular health. It has been shown to enhance endothelial function and reduce vascular stiffness. However, a study found that arginine supplementation did not improve vascular stiffness measurements or ejection fraction in patients following acute myocardial infarction, suggesting that its benefits might be context-dependent (Schulman et al., 2006).
Threonine and Leucine in Nutrition and Metabolism
Threonine and leucine are involved in protein metabolism and have been studied in various nutritional contexts. For instance, the absorption and metabolism of these amino acids have been examined in lactating animals, showing their significance in milk protein synthesis and overall metabolic health (Trottier et al., 1997).
Future Directions
The future directions of research into “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” and myristoylation could involve further investigation into the dynamics of myristoylation-dependent immune regulation . Additionally, the therapeutic potential of myristoylation inhibitors is being evaluated in clinical trials for lymphoma and solid tumors .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADRBIEWWELGN-PGMVXXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154853 | |
Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
CAS RN |
125678-68-4 | |
Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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